Diplacin
Diplacin
It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative, synthetic
It is a curare-form competitive anti-depolarizing muscle relaxant. It is used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. It is less potent than d-Tubocurarin. In humans, (i.v.) 1.5-2 mg/kg causes muscle relaxation without breathing suppression, 4-5 mg/kg in 4-5 min complete myorelaxation and apnoe for 20-30 min. Decurarization is gradual: after restoration of spontaneous breathing abdominal and limbs muscles relaxation for some time. To prolong the action of Diplacine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. It doesn't lead to histamine liberation, nor laringo- or bronchoconstriction. High doses may induce 15-20 mmHg blood pressure increase.
It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,syntheticIt is a curare-form competitive anti-depolarizing muscle relaxant. It is used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. It is less potent than d-Tubocurarin. In humans, (i.v.) 1.5-2 mg/kg causes muscle relaxation without breathing suppression, 4-5 mg/kg in 4-5 min complete myorelaxation and apnoe for 20-30 min. Decurarization is gradual: after restoration of spontaneous breathing abdominal and limbs muscles relaxation for some time. To prolong the action of Diplacine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. It doesn/'t lead to histamine liberation, nor laringo- or bronchoconstriction. High doses may induce 15-20 mmHg blood pressure increase.
It is a curare-form competitive anti-depolarizing muscle relaxant. It is used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. It is less potent than d-Tubocurarin. In humans, (i.v.) 1.5-2 mg/kg causes muscle relaxation without breathing suppression, 4-5 mg/kg in 4-5 min complete myorelaxation and apnoe for 20-30 min. Decurarization is gradual: after restoration of spontaneous breathing abdominal and limbs muscles relaxation for some time. To prolong the action of Diplacine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. It doesn't lead to histamine liberation, nor laringo- or bronchoconstriction. High doses may induce 15-20 mmHg blood pressure increase.
It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,syntheticIt is a curare-form competitive anti-depolarizing muscle relaxant. It is used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. It is less potent than d-Tubocurarin. In humans, (i.v.) 1.5-2 mg/kg causes muscle relaxation without breathing suppression, 4-5 mg/kg in 4-5 min complete myorelaxation and apnoe for 20-30 min. Decurarization is gradual: after restoration of spontaneous breathing abdominal and limbs muscles relaxation for some time. To prolong the action of Diplacine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. It doesn/'t lead to histamine liberation, nor laringo- or bronchoconstriction. High doses may induce 15-20 mmHg blood pressure increase.
Brand Name:
Vulcanchem
CAS No.:
19918-85-5
VCID:
VC20818365
InChI:
InChI=1S/C26H42N2O6.ClH/c29-17-19-4-8-27(10-6-23(31)25(19)27)12-14-33-21-2-1-3-22(16-21)34-15-13-28-9-5-20(18-30)26(28)24(32)7-11-28;/h1-3,16,19-20,23-26,29-32H,4-15,17-18H2;1H/q+2;/p-1
SMILES:
C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-].[Cl-]
Molecular Formula:
C26H42ClN2O6+
Molecular Weight:
514.1 g/mol
Diplacin
CAS No.: 19918-85-5
Cat. No.: VC20818365
Molecular Formula: C26H42ClN2O6+
Molecular Weight: 514.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative, synthetic It is a curare-form competitive anti-depolarizing muscle relaxant. It is used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. It is less potent than d-Tubocurarin. In humans, (i.v.) 1.5-2 mg/kg causes muscle relaxation without breathing suppression, 4-5 mg/kg in 4-5 min complete myorelaxation and apnoe for 20-30 min. Decurarization is gradual: after restoration of spontaneous breathing abdominal and limbs muscles relaxation for some time. To prolong the action of Diplacine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. It doesn't lead to histamine liberation, nor laringo- or bronchoconstriction. High doses may induce 15-20 mmHg blood pressure increase. It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,syntheticIt is a curare-form competitive anti-depolarizing muscle relaxant. It is used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. It is less potent than d-Tubocurarin. In humans, (i.v.) 1.5-2 mg/kg causes muscle relaxation without breathing suppression, 4-5 mg/kg in 4-5 min complete myorelaxation and apnoe for 20-30 min. Decurarization is gradual: after restoration of spontaneous breathing abdominal and limbs muscles relaxation for some time. To prolong the action of Diplacine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. It doesn/'t lead to histamine liberation, nor laringo- or bronchoconstriction. High doses may induce 15-20 mmHg blood pressure increase. |
|---|---|
| CAS No. | 19918-85-5 |
| Molecular Formula | C26H42ClN2O6+ |
| Molecular Weight | 514.1 g/mol |
| IUPAC Name | 4-[2-[3-[2-[1-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]ethoxy]phenoxy]ethyl]-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-ol;chloride |
| Standard InChI | InChI=1S/C26H42N2O6.ClH/c29-17-19-4-8-27(10-6-23(31)25(19)27)12-14-33-21-2-1-3-22(16-21)34-15-13-28-9-5-20(18-30)26(28)24(32)7-11-28;/h1-3,16,19-20,23-26,29-32H,4-15,17-18H2;1H/q+2;/p-1 |
| Standard InChI Key | ORMPUDVQAXUCGZ-UHFFFAOYSA-M |
| SMILES | C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-].[Cl-] |
| Canonical SMILES | C1C[N+]2(CCC(C2C1CO)O)CCOC3=CC(=CC=C3)OCC[N+]45CCC(C4C(CC5)O)CO.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator